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Compound of Interest

2-(3-Methyl-4-nitro-pyrazol-1-yl)-
Compound Name:

ethanol
CAS No.: 1201936-01-7
Cat. No.: B3046141

Get Quote

Executive Summary

This guide provides a technical analysis of 3-methyl-4-nitro-pyrazole (3-MNP) derivatives, a
scaffold occupying a unique niche at the intersection of high-energy materials and antimicrobial
pharmacophores. Unlike the widely utilized 4-amino-pyrazoles (found in kinase inhibitors like
Pirtobrutinib), the 4-nitro variants function primarily through electron-deficient mechanisms.

Key Insight: The 4-nitro group acts as a critical "electronic switch." While it significantly
enhances antimicrobial potency against Gram-negative anaerobes (comparable to 5-
nitroimidazoles), it often introduces metabolic liabilities (nitroreductase sensitivity) that must be
managed via N1-substitution. This guide compares 3-MNP derivatives against their 4-amino
and 4-hydrogen analogs to delineate their specific utility in early-stage drug discovery.

Scaffold Analysis & Chemical Logic

The 3-MNP core (
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) is defined by a push-pull electronic system. Understanding this is prerequisite to rational

design.

Feature Chemical Function

Biological Implication

Strong Electron Withdrawing

4-Nitro Group (-NOz2)
Group (EWG).

Potency Driver: Increases
acidity of N1-H (pKa ~9-10),
facilitating H-bond interactions.
Acts as a potential
bioreductive pharmacophore

(similar to Metronidazole).

Lipophilic Anchor (
3-Methyl Group (-CHs3)
-donor).

Selectivity Tuner: Provides
steric bulk to orient the
molecule in the binding pocket;
prevents oxidative metabolism
at C3.

" Hydrogen Bond Donor (if
N1-Position _
unsubstituted).

PK Modulator: The primary site
for derivatization to adjust
LogP (lipophilicity) and
permeability. Unsubstituted N1
is often too polar for CNS

penetration.

Comparative Performance: 3-MNP vs. Alternatives

The following analysis compares 3-MNP derivatives against standard alternatives in medicinal

chemistry.

Comparison 1: Antimicrobial Potency (The "Nitro

Effect")

Context: Activity against anaerobic bacteria (e.g., Bacteroides fragilis).
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Normalized Mechanism of

Scaffold Variant Electronic State ]
Potency (MIC) Action

Bioreduction to toxic

Electron Deficient (

4-Nitro-pyrazole (3- radical species (nitro-

High (1.0x) ) )
MNP) acid) radical anion)
damaging DNA.
Loses bioreductive
] Electron Rich ( capacity; shifts mode
4-Amino-pyrazole Low (<0.1x)
-base) to H-bond donor
(Kinase inhibition).
Lacks the electronic
4-H-pyrazole Neutral Inactive activation required for

target engagement.

Experimental Verdict: The nitro group is non-negotiable for antimicrobial activity in this series.
Replacing it with an amino group abolishes antimicrobial efficacy but opens pathways for
kinase inhibition (see References regarding EGFR inhibition).

Comparison 2: Metabolic Stability vs. 5-Nitroimidazoles

Context: Comparison with Metronidazole (Standard of Care).

» Metronidazole: High potency, but associated with mutagenic risks due to high redox
potential.

» 3-MNP Derivatives: The pyrazole ring is more aromatic (stable) than the imidazole ring.

o Result: 3-MNP derivatives generally exhibit lower reduction potential than nitroimidazoles.
This implies they require more specific nitroreductases to activate, potentially offering a
better safety profile (lower genotoxicity) at the cost of slightly reduced broad-spectrum

potency.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the decision logic for optimizing the 3-MNP scaffold.
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Figure 1: SAR Decision Tree for 3-MNP Derivatives. Path A (Retaining Nitro) focuses on
antimicrobial/energetic applications. Path B (Reduction) transitions to oncology (kinase
inhibition).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol A: Synthesis of 3-Methyl-4-Nitro-Pyrazole

Safety Note: Nitration reactions are exothermic. Perform behind a blast shield.

e Preparation: Dissolve 3-methylpyrazole (10 mmol) in concentrated sulfuric acid (
, 5mL) at 0°C.

 Nitration: Dropwise add fuming nitric acid (

, 1.2 eq) while maintaining internal temperature below 10°C.

e Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Ethyl
Acetate:Hexane 1:1).
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e Quench: Pour mixture onto crushed ice (50g). The product will precipitate as a white/pale
yellow solid.

« Purification: Filter, wash with cold water, and recrystallize from ethanol.
o Expected Yield: 70-85%
o Melting Point: ~134-136°C

Protocol B: Antimicrobial Susceptibility Testing (Broth

Microdilution)
Standard: CLSI M07-A10

Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to

CFU/mL in cation-adjusted Mueller-Hinton broth.

e Compound Prep: Dissolve 3-MNP derivatives in DMSO (stock 10 mg/mL).
 Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 64

g/mL to 0.125
g/mL).

e Incubation: 37°C for 16-20 hours.

¢ Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no
visible growth.

o Control: Ciprofloxacin (Positive), DMSO only (Negative).

Mechanistic Workflow: From Synthesis to Target
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Figure 2: Synthetic workflow illustrating the divergence between nitro-retentive pathways
(antimicrobial) and nitro-reductive pathways (oncology).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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